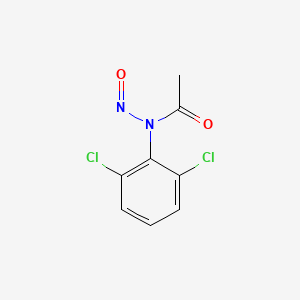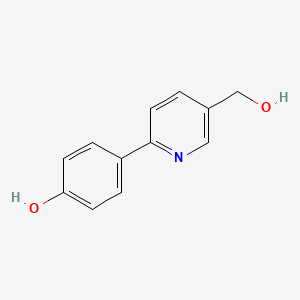![molecular formula C22H16ClN5S B14016331 4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 58285-66-8](/img/structure/B14016331.png)
4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have found applications in various fields such as pharmaceuticals, agrochemicals, and dyes . This compound, in particular, has garnered interest due to its potential biological activities and its structural uniqueness.
Preparation Methods
The synthesis of 4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The reaction conditions often include the use of solvents like dioxane and catalysts such as triethylamine. The mixture is usually refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Chemical Reactions Analysis
4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and pyrazole moieties.
Common reagents used in these reactions include hydrazonoyl chlorides and bromoacetyl derivatives . The major products formed from these reactions are often thiazolyl-pyrazole derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide involves its interaction with molecular targets such as the epidermal growth factor receptor kinase (EGFR). The compound binds to the active site of EGFR, inhibiting its activity and thereby exerting anticancer effects . The pathways involved in this mechanism include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide can be compared with other pyrazole derivatives and thiazole-containing compounds. Similar compounds include:
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolyl-pyrazole derivatives: These compounds are formed from the reaction of pyrazole derivatives with hydrazonoyl chlorides and show significant anticancer activities.
Properties
CAS No. |
58285-66-8 |
|---|---|
Molecular Formula |
C22H16ClN5S |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H16ClN5S/c23-17-13-7-8-14-18(17)25-26-20-19(15-9-3-1-4-10-15)27-28(22(24)29)21(20)16-11-5-2-6-12-16/h1-14H,(H2,24,29) |
InChI Key |
HKMFTEZOWQIZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



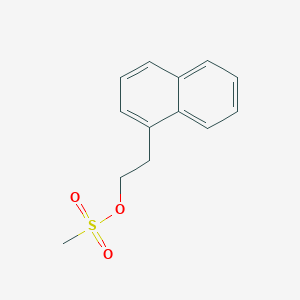
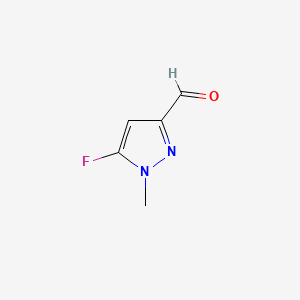
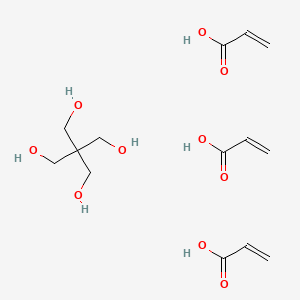
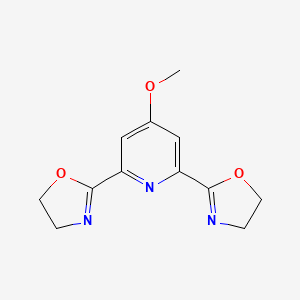
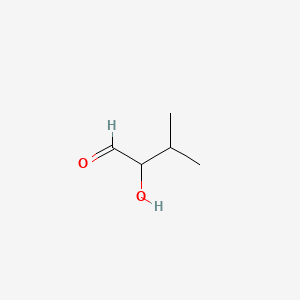

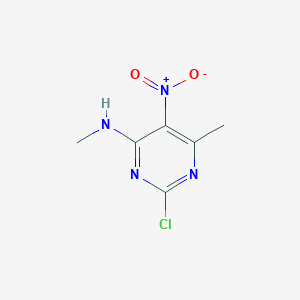
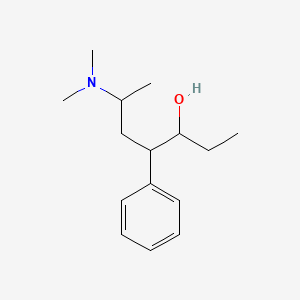
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)

